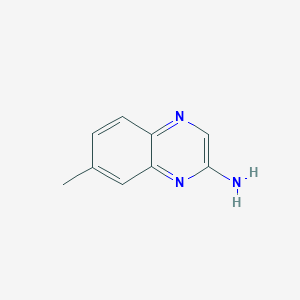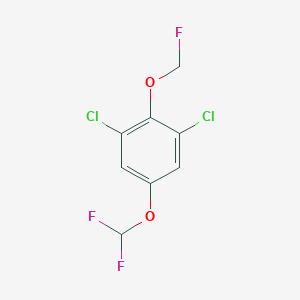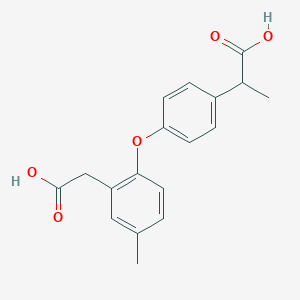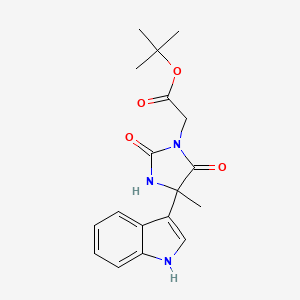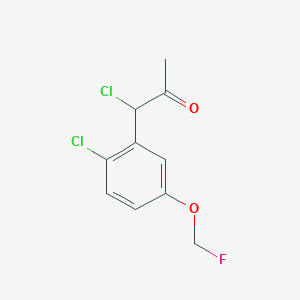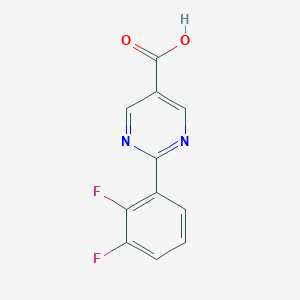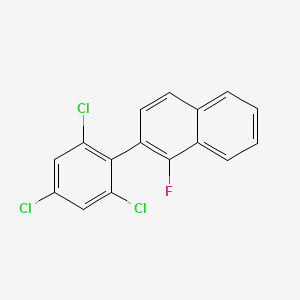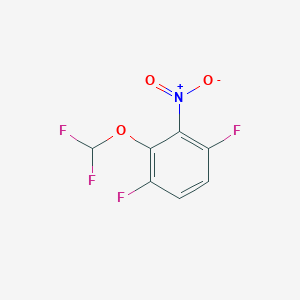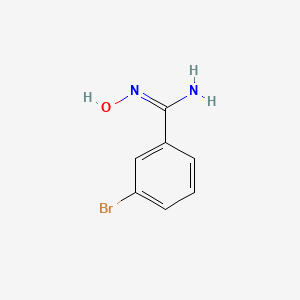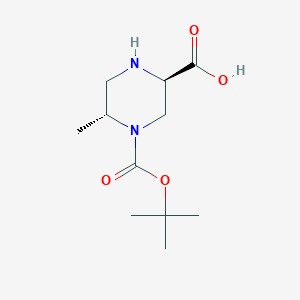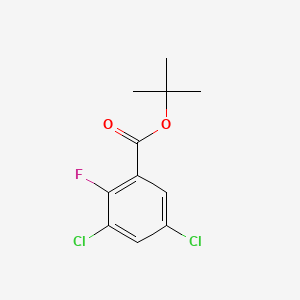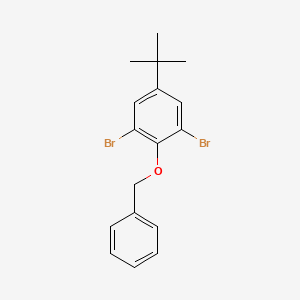
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with benzyloxy, dibromo, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-5-(tert-butyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The dibromo groups can be reduced to form the corresponding dibenzyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dibenzyl derivatives.
Scientific Research Applications
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dibromo groups can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1,3-dichloro-5-(tert-butyl)benzene
- 2-(Benzyloxy)-1,3-difluoro-5-(tert-butyl)benzene
- 2-(Benzyloxy)-1,3-diiodo-5-(tert-butyl)benzene
Uniqueness
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is unique due to the presence of dibromo groups, which confer distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound versatile for various applications.
Properties
Molecular Formula |
C17H18Br2O |
|---|---|
Molecular Weight |
398.1 g/mol |
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O/c1-17(2,3)13-9-14(18)16(15(19)10-13)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
DNCCURUNALKFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


